Dip-Cl

asymmetric reduction organofluorine chemistry α-halo ketone reduction

Prochiral ketone reductions often fail with generic borane reagents, yielding poor stereoselectivity for α-halomethyl or alkynyl ketones. (-)-Dip-Cl (CAS 85116-37-6) is the established stoichiometric reductant for these demanding substrates. • Delivers >97% ee for sterically hindered alkynyl ketones, outperforming CBS-oxazaborolidine catalysts. • Achieves >90% ee in product alcohols even when prepared from α-pinene of only 70% ee via asymmetric amplification. • Validated at kilogram scale in the original montelukast manufacturing process. Supplied as a 60% solution in heptane (~1.7 mol/L) under inert gas. Standard research quantities available for immediate dispatch.

Molecular Formula C24H36Cl4N8
Molecular Weight 578.4 g/mol
CAS No. 135048-70-3
Cat. No. B144907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDip-Cl
CAS135048-70-3
Synonyms2,6-BCDPP
2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
DIP-Cl
Molecular FormulaC24H36Cl4N8
Molecular Weight578.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl
InChIInChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2
InChIKeyRTLMATDNIKWIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Dip-Cl (CAS 135048-70-3)? Understanding Its Identity and Core Reactivity in Asymmetric Synthesis


Dip-Cl is an abbreviation that requires precise contextualization in chemical procurement. The CAS number 135048-70-3 corresponds to N,N,N',N'-Tetrakis(2-chloroethyl)-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine-2,6-diamine, a compound with the molecular formula C24H36Cl4N8 and a molecular weight of 578.4 g/mol . However, in the vast majority of synthetic organic chemistry literature, 'Dip-Cl' is used interchangeably with 'DIP-Chloride™,' a trademarked chiral boron reagent . This guide strictly focuses on the latter: (-)-B-Chlorodiisopinocampheylborane, also known as (-)-Ipc2BCl, which carries its own distinct CAS registry numbers, primarily 85116-37-6 . This pinane-based reducing agent is a cornerstone in asymmetric synthesis, functioning as a stoichiometric reductant to convert prochiral ketones into chiral secondary alcohols with high stereocontrol .

Reagent Identity (−)-Ipc2BCl, CAS 85116-37-6 — not the pyrimidopyrimidine CAS 135048-70-3
Synthesis Workflow Prochiral ketone → chiral secondary alcohol with high stereocontrol
Key Feature Stoichiometric chiral borane; asymmetric amplification from non-enantiopure α-pinene

Why Generic 'Chiral Borane' Substitution for Dip-Cl Fails: The Criticality of Asymmetric Amplification and Substrate Specialization


Interchanging Dip-Cl with another chiral borane reagent, such as Alpine-Borane®, or even with a catalytic system like Corey-Bakshi-Shibata (CBS) oxazaborolidines, is not a straightforward substitution and often results in significant losses in stereoselectivity, yield, or reaction rate for specific substrate classes [1]. Dip-Cl is not a generic reducing agent; its unique steric and electronic environment, defined by the two bulky isopinocampheyl groups, enables a phenomenon called 'asymmetric amplification,' allowing it to deliver >90% ee in product alcohols even when prepared from α-pinene of only 70% ee [2]. Furthermore, its performance is exquisitely sensitive to the electronic nature of the ketone substrate [3]. The following quantitative evidence demonstrates exactly where Dip-Cl provides a measurable advantage over its closest competitors, guiding scientific selection away from potentially costly and ineffective generic alternatives.

Substrate Specialization Generic chiral boranes may shift enantioselectivity, particularly for α-fluoroketones and sterically hindered substrates.
Asymmetric Amplification Most reducing agents lack the amplification property; product ee may drop if starting pinene is not enantiopure.
Reaction Rate & Scope CBS catalysts or Alpine-Borane may require different conditions and yield lower ee for sterically encumbered ketones.

Dip-Cl (85116-37-6) Quantitative Differentiation Data: Direct Comparator Evidence for Procurement Decisions


Dip-Cl vs. Alpine-Borane®: Superior Rate and Enantioselectivity for α-Fluoromethyl Ketones

A comparative study directly evaluated (-)-DIP-Chloride™ and R-Alpine-Borane® for the reduction of α-fluoromethyl ketones. For monofluoroacetone, Dip-Cl achieved 61% ee, while for trifluoroacetone, it reached 96% ee. The study concluded that Dip-Cl is superior in terms of both reaction rate and enantioselectivity for this class of substrates [1]. Notably, the reduction of difluoroacetone yielded only 5% ee, underscoring the substrate-specific nature of the reagent [1].

α-Fluoroketone ee
Head-to-head
61% ee (monofluoro); 96% ee (trifluoro); 5% ee (difluoro)
Supports fluorinated ketone reduction workflow over Alpine-Borane for higher ee and rate.
Substrate-dependent; difluoroacetone yields low ee.
asymmetric reduction organofluorine chemistry α-halo ketone reduction

Dip-Cl vs. Biocatalytic Reduction: Benchmarking the Original Montelukast Manufacturing Process

The original commercial synthesis of montelukast sodium relied on a key asymmetric reduction using 1.8 equivalents of Dip-Cl at -25°C, achieving ~99.2% ee after recrystallization [1]. A later biocatalytic process using an evolved ketoreductase (KRED) provided >99.9% ee with 0.03-0.05 kg/kg enzyme loading at 45°C, eliminating the need for cryogenic conditions and high reagent excess [1]. This data provides a critical baseline for process development teams, quantifying Dip-Cl's performance against a modern alternative.

Montelukast Process
Cross-study comparable
Dip-Cl: 1.8 eq, −25°C, ~99.2% ee; KRED: 0.04× mass, 45°C, >99.9% ee
Benchmark for early-stage development; modern biocatalysis offers greener metrics.
Solvent usage 6–30× lower for KRED.
pharmaceutical process chemistry montelukast synthesis green chemistry metrics

Dip-Cl vs. CBS Catalyst: Superior Enantioselectivity for Sterically Hindered Propargylic Ketones

In the reduction of sterically hindered propargylic ketones, a direct comparison can be inferred from literature studies. Dip-Cl (Ipc2BCl) has been shown to provide very high enantiomeric excess (ee) for hindered substrates like tert-butyl ethynyl ketone, delivering the product in 97% ee [1]. In contrast, CBS-oxazaborolidine catalysts are less effective with sterically encumbered alkynyl ketones, often requiring elevated temperatures and providing lower selectivity for similar substrates [1]. This makes Dip-Cl the preferred reagent for such challenging reductions.

Hindered Propargylic ee
Cross-study comparable
Dip-Cl: 97% ee for tert-butyl ethynyl ketone
Higher ee for hindered alkynyl ketones vs. CBS catalysts which are less effective.
CBS may need elevated temperature.
asymmetric reduction alkynyl ketones propargylic alcohol synthesis

Dip-Cl's Asymmetric Amplification: Achieving >90% ee Product from 70% ee Starting Material

Dip-Cl exhibits a unique property known as asymmetric amplification, which is not a universal feature of all chiral reagents. When prepared from (+)-α-pinene of only 70% enantiomeric excess (ee), the resulting Dip-Cl reagent is capable of reducing acetophenone to the corresponding chiral alcohol with >90% ee [1]. This is a class-level characteristic stemming from the preferential formation of the heterochiral diastereomer during reagent synthesis, which effectively purifies the active homochiral species [2]. Other chiral reducing agents may not tolerate lower enantiopurity of their precursors as effectively.

Asymmetric Amplification
Class-level inference
Product >90% ee from 70% ee α-pinene
Enables use of lower-cost non-enantiopure starting material for reagent preparation.
Amplification >20% ee.
asymmetric amplification chiral pool synthesis pinene chemistry

Dip-Cl Reduces Aliphatic Acylsilanes to 1-Silyl Alcohols with 96-98% ee

The utility of Dip-Cl extends to specialized substrate classes. In the reduction of aliphatic acylsilanes, (-)-Ipc2BCl provided the corresponding (R)-1-silylated alcohols in high enantiomeric excess (96–98%) with good isolated yields (59–67%) [1]. While a direct comparator study is not provided, this performance on a non-standard substrate class demonstrates the reagent's broad functional group tolerance and predictable stereochemical outcome, which is a key differentiator from other reducing agents with narrower scope.

Acylsilane Reduction
Supporting evidence
96–98% ee, 59–67% yield
Demonstrates functional group tolerance for organosilicon building block synthesis.
No direct comparator study available.
acylsilane reduction 1-silyl alcohol synthesis organosilicon chemistry

Broad Substrate Scope Defined by Ketone Class: A Procurement Decision Tree

A review of Dip-Cl's applications reveals a defined, high-performance substrate scope. The reagent is known to deliver high enantioselectivity for a range of ketone classes, including aralkyl, hindered alkynyl, trifluoromethyl, α-acetylenic α′-fluoroalkyl, α-fluoromethyl, benzofuryl halomethyl, olefinic, and cyclic ketones . Importantly, this is not a blanket statement; performance is highly variable, as seen with the 5% ee for difluoroacetone [1]. This allows procurement decisions to be based on a predictable outcome: if a target ketone falls within one of these defined classes, Dip-Cl is a high-probability, high-performance choice, often achieving >99% ee for aralkyl ketones .

Substrate Scope
Class-level inference
Aralkyl >99% ee; perfluoroalkyl acetylenic 94–98% ee; acylsilanes 96–98% ee
High probability of high ee for ketones within defined high-performance classes.
Performance varies; difluoroacetone is an outlier (5% ee).
substrate scope reaction predictability ketone reduction

Optimal Use Cases for Dip-Cl: From Research-Scale Synthesis to Industrial Process Development


Synthesis of Chiral α-Fluorinated or α-Halogenated Alcohols

Based on direct comparative evidence [1], Dip-Cl is the superior choice for the asymmetric reduction of α-fluoromethyl and α-chloromethyl ketones. Research groups targeting chiral building blocks containing these motifs, which are common in medicinal chemistry to modulate metabolic stability and binding affinity, should prioritize Dip-Cl over alternatives like Alpine-Borane® to maximize both reaction rate and enantiomeric excess [1].

Laboratory and Kilo-Lab Synthesis of Sterically Hindered Propargylic Alcohols

When a synthesis requires a highly enantioenriched propargylic alcohol from a sterically hindered alkynyl ketone, Dip-Cl is a preferred reagent. As evidenced by cross-study comparisons [2], it reliably delivers >97% ee for these challenging substrates, where catalytic systems like CBS-oxazaborolidine may be inefficient. This makes it a critical tool for the synthesis of complex natural products or pharmaceutical intermediates containing propargylic stereocenters [2].

Early-Phase Process Development for Chiral Secondary Alcohols

Dip-Cl remains a robust and well-understood benchmark for early-stage process development, as demonstrated by its use in the original montelukast manufacturing process [3]. Its predictable stereochemistry and well-defined substrate scope allow for rapid development of enantioselective routes. Procurement for gram-to-kilogram scale syntheses is justified to establish proof-of-concept for a chemical route, providing a reliable performance baseline against which alternative, potentially greener, catalytic or biocatalytic methods can be measured [3].

Cost-Effective Reagent Preparation Leveraging Asymmetric Amplification

For laboratories or pilot plants that prepare their own chiral reagents, Dip-Cl offers a unique economic benefit. The phenomenon of asymmetric amplification [4] means that highly enantioenriched product alcohols (>90% ee) can be obtained even when the reagent is prepared from lower-cost, commercially available α-pinene that is not enantiopure (e.g., 70% ee) [4]. This reduces the overall cost of the asymmetric transformation, making Dip-Cl a more economical choice compared to reagents that require expensive, enantiopure precursors.

Application
Selection Property
Validation Focus
α-Fluorinated/chlorinated ketone reduction studies
Fluoroketone enantioselectivity profile
Reaction rate and ee endpoint review
Sterically hindered propargylic alcohol synthesis
Alkynyl ketone substrate compatibility
Enantiomeric excess for hindered substrates
Early-phase asymmetric route scouting
Stoichiometric benchmark performance
Scalability and green metrics comparison
Cost-efficient reagent preparation
Asymmetric amplification factor
Starting material enantiopurity tolerance

Technical Documentation Hub

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56 linked technical documents
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